1-(Cyclopropanesulfonyl)azetidin-3-ol

Descripción general

Descripción

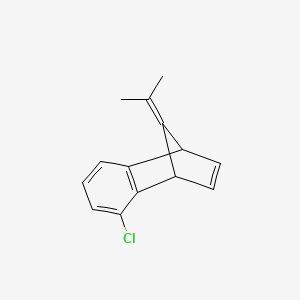

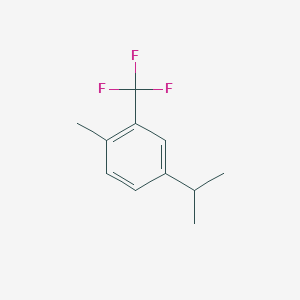

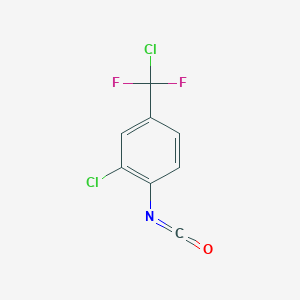

“1-(Cyclopropanesulfonyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1187594-22-4. It has a molecular weight of 177.22 and its IUPAC name is 1-(cyclopropylsulfonyl)-3-azetidinol . The compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of azetidines, including “1-(Cyclopropanesulfonyl)azetidin-3-ol”, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .Molecular Structure Analysis

The molecular structure of “1-(Cyclopropanesulfonyl)azetidin-3-ol” is represented by the Inchi Code: 1S/C6H11NO3S/c8-5-3-7 (4-5)11 (9,10)6-1-2-6/h5-6,8H,1-4H2 .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Cyclopropanesulfonyl)azetidin-3-ol” include a molecular weight of 177.22 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Direcciones Futuras

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review of recent advances in the synthesis, reactivity, and application of azetidines suggests that there are future directions for the development of new synthetic methodologies and applications .

Mecanismo De Acción

Target of Action

Azetidines, the core structure of this compound, are known for their ubiquity in natural products and importance in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .

Mode of Action

Azetidines are known for their reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to be involved in various catalytic processes including henry, suzuki, sonogashira, and michael additions .

Result of Action

Given the reactivity of azetidines, it can be inferred that they may induce significant changes in the molecular structures they interact with .

Propiedades

IUPAC Name |

1-cyclopropylsulfonylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c8-5-3-7(4-5)11(9,10)6-1-2-6/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWQTVFLKFHRPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropanesulfonyl)azetidin-3-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)